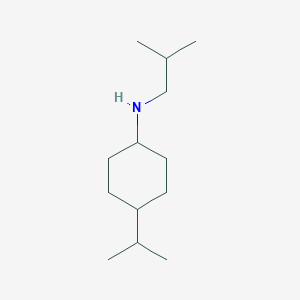

N-(2-Methylpropyl)-4-(propan-2-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-(2-methylpropyl)-4-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-10(2)9-14-13-7-5-12(6-8-13)11(3)4/h10-14H,5-9H2,1-4H3 |

InChI Key |

QSMMXGZKTZTGAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1CCC(CC1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process can be summarized as follows:

Alkylation: Cyclohexanone is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yl)cyclohexanone.

Reductive Amination: The resulting ketone is then subjected to reductive amination with isobutylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form more saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces more saturated amines.

Scientific Research Applications

N-(2-Methylpropyl)-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Methylpropyl)-4-(propan-2-yl)cyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

N-Propyl-2-trichloromethylquinazolin-4-amine

- Structure : Quinazoline core with a trichloromethyl group and propylamine substituent .

- The trichloromethyl group increases electrophilicity and may influence reactivity in nucleophilic substitutions.

- Applications : Quinazoline derivatives are often explored as kinase inhibitors or antimicrobial agents, whereas cyclohexanamine derivatives may prioritize conformational flexibility for receptor binding .

N-Substituted Tetrahydro-2H-pyran-4-amine Derivatives

- Example : N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (C₂₅H₃₈N₂O₂, MW 399.2) .

- Key Differences: The tetrahydro-2H-pyran ring introduces an oxygen heteroatom, enhancing polarity and hydrogen-bonding capacity.

- Synthetic Relevance : Catalytic hydrogenation (e.g., H₂/Pd-C) is a shared step for reducing unsaturated bonds in such analogues .

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol

- Structure: Phenolic backbone with cyclohexyl and dimethylaminoethyl substituents .

- Key Differences: The phenol group introduces acidity (pKa ~10) and redox activity, absent in the target compound. The dimethylaminoethyl side chain offers a charged tertiary amine under physiological conditions, impacting solubility and membrane permeability.

Biological Activity

N-(2-Methylpropyl)-4-(propan-2-yl)cyclohexan-1-amine, also known by its CAS number 1342373-42-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | N-isobutyl-4-isopropylcyclohexan-1-amine |

| Molecular Formula | C13H27N |

| Molecular Weight | 197.37 g/mol |

| Purity | 97% |

The compound's structure can be represented by the SMILES notation: CC(C)CNC1CCC(C(C)C)CC1 .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, which play crucial roles in mood regulation and cognitive functions.

Pharmacological Studies

- Neurotransmitter Modulation : Research indicates that the compound may influence the levels of serotonin and norepinephrine in the brain, potentially offering therapeutic benefits for mood disorders.

- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

- Antitumor Activity : Some analogs of cyclohexanamines have shown promise in preclinical models for their ability to inhibit tumor growth, suggesting that this compound may possess similar properties.

Study 1: Neuropharmacological Effects

A study conducted on rodents evaluated the effects of this compound on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, as measured by the elevated plus maze test. This suggests potential anxiolytic properties.

Study 2: Anti-inflammatory Activity

An investigation into the anti-inflammatory effects of this compound involved administering it to mice with induced inflammation. The results showed a marked decrease in inflammatory markers (such as TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Q & A

What are the common synthetic routes for N-(2-Methylpropyl)-4-(propan-2-yl)cyclohexan-1-amine, and how can reaction conditions be optimized for yield?

Level: Basic

Answer:

The synthesis typically involves reductive amination or alkylation of a pre-functionalized cyclohexane scaffold. For example, a cyclohexanone intermediate substituted with an isopropyl group can undergo reductive amination using a 2-methylpropylamine derivative. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are critical for amine bond formation. Optimization includes:

- Temperature control : Maintaining 0–5°C during reduction to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product in >90% purity .

How can computational modeling predict the enantiomeric interactions of this compound with biological targets?

Level: Advanced

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions between enantiomers and targets like enzymes or GPCRs. Key steps include:

Ligand preparation : Generate 3D structures of both enantiomers using tools like Open Babel.

Target selection : Retrieve protein structures (e.g., from PDB) and validate binding pockets.

Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities, highlighting stereospecific interactions.

For example, the (1R,4R)-enantiomer may exhibit stronger hydrogen bonding with a kinase active site due to spatial alignment of the amine group .

What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Level: Basic

Answer:

- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include:

- δ 1.0–1.5 ppm (isopropyl and methylpropyl CH₃ groups).

- δ 2.5–3.0 ppm (cyclohexane-amine CH-N coupling).

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 141.3) validates molecular weight.

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients (90:10) .

What strategies resolve contradictions in crystallographic data when determining the compound’s stereochemistry?

Level: Advanced

Answer:

Discrepancies in X-ray data (e.g., ambiguous electron density for chiral centers) require:

- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- SHELXL refinement : Use the TWIN/BASF commands to model twinning or disorder.

- Validation tools : Check R-factor convergence (<5% Δ between R₁ and wR₂) and Ramachandran plots (90% residues in favored regions) .

How does the compound’s chirality impact its pharmacological activity, and what methods assess enantiomeric purity?

Level: Basic

Answer:

The (1R,4R)-enantiomer may exhibit higher affinity for serotonin receptors compared to (1S,4S), as seen in structurally similar amines . Enantiomeric purity is assessed via:

- Circular Dichroism (CD) : Peaks at 220–250 nm correlate with optical rotation.

- Chiral derivatization : Reaction with Marfey’s reagent (FDAA) followed by HPLC separates diastereomers .

In multi-step syntheses, how can intermediates be stabilized to prevent racemization?

Level: Advanced

Answer:

- Low-temperature storage : Keep intermediates at –20°C in inert atmospheres (Ar/N₂).

- Protective groups : Use Boc (tert-butyloxycarbonyl) for amines to block undesired nucleophilic reactions.

- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.